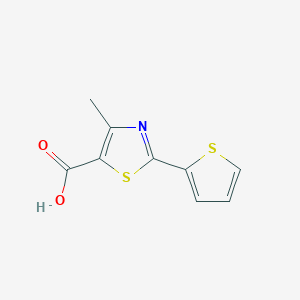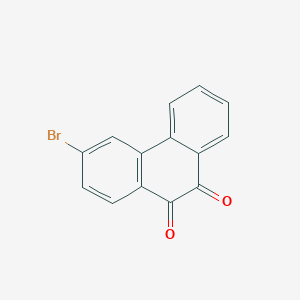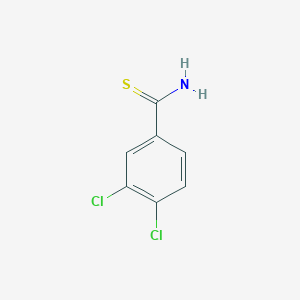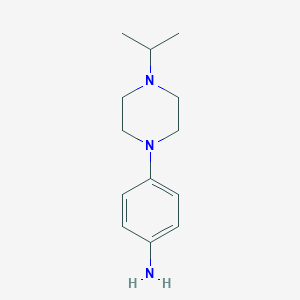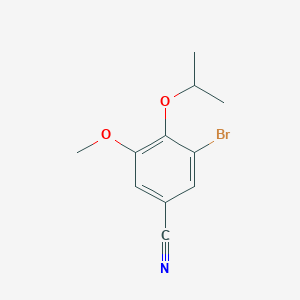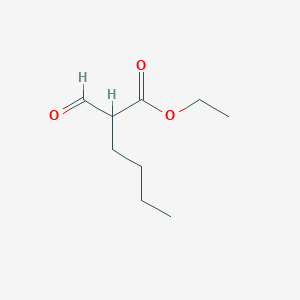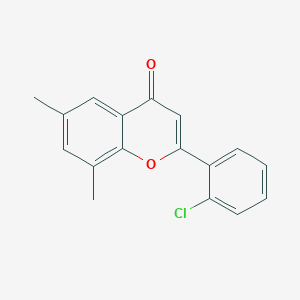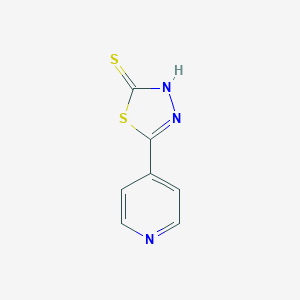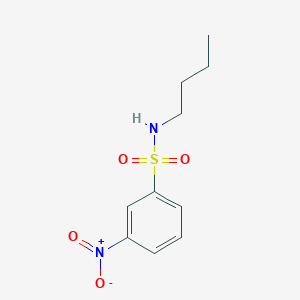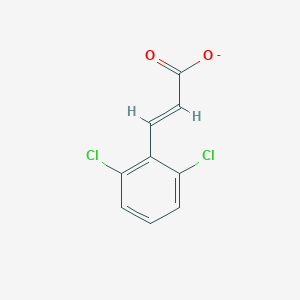
2,2-二甲基色满-4-酮
概述
描述
2,2-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with two methyl groups attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing 2,2-dimethylchroman-4-one involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods: Industrial production methods for 2,2-dimethylchroman-4-one often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Types of Reactions:
Oxidation: 2,2-dimethylchroman-4-one can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can also undergo substitution reactions, particularly at the 4-position, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products:
- Oxidized derivatives
- Reduced chroman derivatives
- Substituted chroman derivatives
科学研究应用
2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
作用机制
Target of Action
2,2-Dimethylchroman-4-one, also known as 2,2-dimethyl-3H-chromen-4-one or 2,2-Dimethyl-chroman-4-one, is a heterobicyclic compound that has been found to exhibit a wide range of pharmacological activities infantum .
Mode of Action
It is known that chroman-4-one derivatives interact with their targets, leading to various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
The molecular and cellular effects of 2,2-dimethylchroman-4-one’s action are diverse due to its wide range of pharmacological activities. For instance, chroman-4-one derivatives have been found to exhibit anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, and antiviral activities .
Action Environment
It is known that the biological activity of chroman-4-one derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
生化分析
Biochemical Properties
2,2-Dimethylchroman-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, exhibiting a wide range of biological activities. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α), which is involved in inflammatory responses . Additionally, 2,2-Dimethylchroman-4-one exhibits antioxidant, antimicrobial, and antiviral properties . These interactions are primarily due to its ability to bind to specific sites on these biomolecules, altering their activity and function.
Cellular Effects
The effects of 2,2-Dimethylchroman-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2-Dimethylchroman-4-one has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting antidiabetic effects . It also affects the expression of genes related to oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties .
Molecular Mechanism
At the molecular level, 2,2-Dimethylchroman-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits the enzyme acetylcholinesterase (AchE), which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition results in increased levels of acetylcholine, enhancing cholinergic signaling. Additionally, 2,2-Dimethylchroman-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethylchroman-4-one have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 2,2-Dimethylchroman-4-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,2-Dimethylchroman-4-one vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,2-Dimethylchroman-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2,2-Dimethylchroman-4-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For instance, it can bind to serum albumin, which helps in its distribution throughout the body . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,2-Dimethylchroman-4-one plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . These localizations are crucial for its interactions with specific biomolecules and its overall biological activity.
相似化合物的比较
- Chroman-4-one
- Chroman-2-one
- Thiochroman-4-one
属性
IUPAC Name |
2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTNTKTZIQAPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428666 | |
| Record name | 2,2-Dimethyl-chroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-33-4 | |
| Record name | 2,2-Dimethyl-chroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3780-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-dimethylchroman-4-one synthesized?
A1: Several synthetic routes exist for 2,2-dimethylchroman-4-one. Common methods include:
- Base-catalyzed condensation: Reacting 2'-hydroxyacetophenone with a carbonyl compound in the presence of a base like pyrrolidine. []
- Cyclocondensation: Reacting a phenol with an α,β-unsaturated carboxylic acid, like 3,3-dimethylacrylic acid, in the presence of an acid catalyst such as polyphosphoric acid. []
- Microwave-assisted synthesis: Utilizing microwave irradiation to facilitate the cyclization of chalcones derived from 2,2-dimethylchroman-4-one. []
Q2: What is the molecular formula and weight of 2,2-dimethylchroman-4-one?
A2: The molecular formula is C11H12O2, and its molecular weight is 176.21 g/mol.
Q3: What spectroscopic data is available for characterizing 2,2-dimethylchroman-4-one?
A3: Various spectroscopic techniques are employed to characterize this compound, including:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy provides information about the hydrogen and carbon environments within the molecule. Studies have investigated the impact of substituents on the NMR spectra of 2,2-dimethylchroman-4-one derivatives. []
- IR Spectroscopy: Infrared spectroscopy reveals functional group presence, with characteristic peaks for the carbonyl group and aromatic ring system. []
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) assists in confirming the molecular weight and formula. []
Q4: How does the presence of the two methyl groups at the 2-position influence the reactivity of 2,2-dimethylchroman-4-one?
A4: The gem-dimethyl group at the 2-position significantly impacts reactivity:
- Ring-opening resistance: It hinders ring-opening reactions typically observed with chroman-4-ones under basic conditions. []
- Stabilization of intermediates: The methyl groups can stabilize intermediates formed during reactions, such as carbanions generated through deprotonation. []
- Steric hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, in Suzuki-Miyaura reactions with the bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one, the first aryl group preferentially adds to the less hindered 7-position. []
Q5: Can the carbonyl group in 2,2-dimethylchroman-4-one undergo typical reactions like aldol condensation?
A5: While typical aldol condensation conditions might prove challenging, successful aldol condensations with substituted benzaldehydes have been achieved using tetramethylorthosilicate and potassium fluoride. This approach highlights the importance of reagent choice in mediating reactions with 2,2-dimethylchroman-4-one. []
Q6: What are the known biological activities of 2,2-dimethylchroman-4-one and its derivatives?
A6: Research has revealed a range of biological activities associated with this class of compounds, including:
- Anti-obesity effects: 6-Acetyl-2,2-dimethylchroman-4-one isolated from Artemisia princeps was found to suppress adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. This effect is attributed to the activation of AMPK and the inhibition of adipogenesis-related signaling pathways. []
- Anti-platelet aggregation activity: 6-Acetyl-2,2-dimethylchroman-4-one has shown significant anti-platelet aggregation activity in vitro. []
- Insect antifeedant potential: Studies on 7-methoxy-2,2-dimethylchroman-4-one demonstrate its deterrent effects against the peach-potato aphid, suggesting potential applications in pest control. []
- Cytotoxicity: Derivatives of 2,2-dimethylchroman-4-one, such as striguellone A isolated from the fungus Lentinus striguellus, have shown cytotoxicity against cancer cell lines. []
Q7: How do structural modifications of 2,2-dimethylchroman-4-one influence its biological activity?
A7: Modifying the 2,2-dimethylchroman-4-one structure significantly impacts its biological profile:
- Introduction of substituents: Introducing substituents like halogens, alkoxy groups, or aryl groups at various positions can alter the molecule's electronic and steric properties, influencing its interactions with biological targets. []
- Formation of fused ring systems: Fusing additional rings, such as a benzofuran ring, to the 2,2-dimethylchroman-4-one core can lead to compounds with enhanced biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
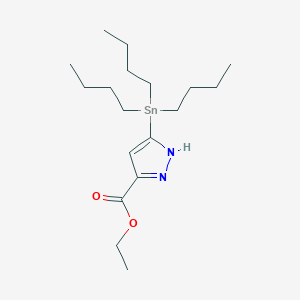
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)
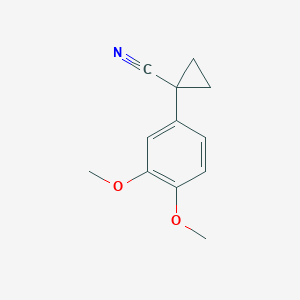
![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)
